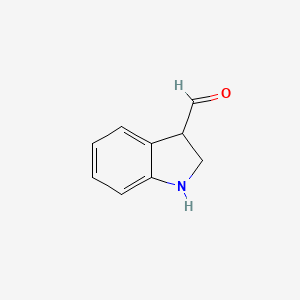

Indoline-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-4,6-7,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKQRVSGHYZUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Indoline 3 Carbaldehyde and Its Derivatives

Direct Formylation Strategies

Direct formylation involves the introduction of a formyl group onto the indole (B1671886) ring in a single step. Several classical and modern organic reactions have been adapted for this purpose, each with its own set of advantages and limitations.

Vilsmeier-Haack Reaction Approaches

The Vilsmeier-Haack reaction is a widely employed and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. semanticscholar.orgchemistrysteps.com The reaction typically utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.com This method is often favored due to its simplicity, high yields, and the high purity of the resulting aldehyde. orgsyn.orgekb.eg

The mechanism involves the electrophilic attack of the Vilsmeier reagent at the electron-rich C3 position of the indole ring. youtube.com This is followed by hydrolysis of the resulting iminium salt intermediate to yield the desired Indoline-3-carbaldehyde. semanticscholar.orgyoutube.com The reaction is regioselective for the 3-position due to the highest electron density at this position in the indole nucleus. youtube.com

Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to minimize the use of stoichiometric and often caustic reagents like POCl₃. acs.org One such approach employs a P(III)/P(V)=O cycle, enabling the direct synthesis of C1-deuterated indol-3-carboxaldehyde using stoichiometric DMF-d7 as the deuterium source under mild conditions. acs.orgorgsyn.org

| Substrate | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

| Indole | DMF, POCl₃ | 0-10°C, then 35°C | Indole-3-carbaldehyde | 97 | orgsyn.org |

| 2-Methylaniline | DMF, Vilsmeier reagent | 85°C, 5h | Indole-3-carbaldehyde | 96 | google.com |

| 4-Chloro-2-methylaniline | DMF, Vilsmeier reagent | 85°C, 5h | 5-Chloro-1H-indole-3-carbaldehyde | - | google.com |

| 2,5-Dimethylaniline | DMF, Vilsmeier reagent | 90°C, 8h | 6-Methyl-1H-indole-3-carbaldehyde | 89 | google.com |

| Indole | DMF-d7, DEBM, PhSiH₃ | 3-methyl-1-phenyl-2-phospholene 1-oxide, MeCN, rt, 16h | 1H-Indole-3-carboxaldehyde-formyl-d1 | 75 | orgsyn.org |

Reimer-Tiemann Reaction Applications

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indole. wikipedia.orgechemi.com The reaction typically involves the treatment of the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). ekb.egwikipedia.org The reactive electrophilic species in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. wikipedia.orgallen.in

The mechanism proceeds via the electrophilic attack of dichlorocarbene on the indole nucleus, followed by hydrolysis of the resulting dichloromethyl intermediate to afford the aldehyde. wikipedia.org While effective, the Reimer-Tiemann reaction can sometimes lead to lower yields and the formation of byproducts compared to the Vilsmeier-Haack reaction. researchgate.net The reaction is generally carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org

| Substrate | Reagents | Conditions | Product | Reference |

| Indole | CHCl₃, aq. KOH | Biphasic system, heating | Indole-3-carboxaldehyde (B46971) | ekb.egechemi.comstackexchange.com |

| Phenol | CHCl₃, strong base | Biphasic system, heating | Salicylaldehyde | wikipedia.org |

Grignard Reaction Pathways

The use of Grignard reagents in the synthesis of this compound represents an alternative formylation pathway. orgsyn.orgekb.eg This method typically involves the reaction of an indole Grignard reagent (indolylmagnesium halide) with a suitable formylating agent. semanticscholar.org

Interestingly, an aberrant reactivity has been observed when N-alkylated indole-3-carboxaldehydes are treated with Grignard reagents. Instead of the expected alcohol formation from the addition of the Grignard reagent to the aldehyde, bis(indolyl)methane products are formed in moderate to good yields. thieme-connect.comresearchgate.net This unexpected outcome has been applied to the synthesis of the antibiotic turbomycin B. thieme-connect.com The substrate scope for this unusual transformation is primarily limited to indole-3-carboxaldehyde derivatives and Grignard reagents with methyl and aryl substituents. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Reference |

| N-alkylated indole-3-carboxaldehyde | Grignard reagents (e.g., MeMgBr, ArMgBr) | Bis(indolyl)methane derivatives | thieme-connect.comresearchgate.net |

| Indole magnesium iodide | Ethyl chloroformate | 1- and 3-carbethoxyindole | semanticscholar.org |

Carbon Monoxide Formylation of Indole Salts

The formylation of indole can also be achieved using carbon monoxide (CO) as the C1 source. ekb.eg This method typically involves the reaction of a potassium salt of indole with carbon monoxide under vigorous conditions of heat and pressure. orgsyn.org While direct, this approach often requires specialized high-pressure equipment. orgsyn.orgekb.eg

Recent developments have focused on using CO surrogates or palladium-catalyzed carbonylation reactions to achieve formylation under milder conditions. nih.govacs.org For instance, formic acid has been utilized as a source of carbon monoxide in the palladium-catalyzed reductive N-heterocyclization of o-nitrostyrenes to form indoles. nih.govorganic-chemistry.org These modern approaches offer safer and more accessible alternatives to the use of pressurized carbon monoxide gas. nih.gov

| Substrate | Reagents | Conditions | Product | Reference |

| Potassium salt of indole | Carbon monoxide | High heat and pressure | Indole-3-aldehyde | orgsyn.orgekb.eg |

| o-Nitrostyrenes | Formic acid (as CO source) | Pd(acac)₂, phenanthroline, acetone | Indoles | organic-chemistry.org |

| Aryl Halides | Carbon monoxide | Transition-metal catalyst, low pressure | Aryl Aldehydes | acs.org |

Oxidative Synthesis Routes

Oxidative methods provide an alternative strategy for the synthesis of this compound, often starting from more substituted indole derivatives.

Oxidation of Gramine (B1672134) and Derivatives

Gramine (N,N-dimethyl-1H-indole-3-methylamine), an indole alkaloid, is a readily available starting material for the synthesis of this compound. researchgate.netmdpi.com The conversion can be achieved through a modified Sommelet reaction or by the oxidation of gramine methiodide. orgsyn.orgresearchgate.net One method involves the reaction of gramine with a formylating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium (B1175870) nitrate (B79036) (CAN–SiO₂), which yields this compound in good yield. ekb.eg Environmentally friendly approaches, such as the oxidation of gramine methiodide, have also been investigated. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

| Gramine | Hexamethylenetetramine (HMTA), silica-supported ceric ammonium nitrate (CAN–SiO₂) | - | Indole-3-carbaldehyde | 81 |

| Gramine | Melted potassium hydroxide | Indole-3-carboxylic acid | Fluctuating | researchgate.net |

Oxidation of N-Skatyl-N-phenyl-hydroxylamine

One of the established chemical methods for the synthesis of 1H-indole-3-carboxaldehyde involves the oxidation of N-skatyl-N-phenyl-hydroxylamine. In this reaction, the skatyl group, which is a 3-methylindole moiety attached to the nitrogen of hydroxylamine, undergoes oxidation. The C-3 methyl group of the indole nucleus is transformed into the aldehyde functional group. This synthetic route represents a specific transformation of a substituted indole precursor to the desired carbaldehyde.

While cited as a valid synthetic pathway, detailed mechanistic studies and extensive data on reaction yields and conditions for this specific transformation are not widely reported in recent literature, distinguishing it from more commonly employed formylation techniques.

Alkaline Degradation of Ascorbigen

Indole-3-carbaldehyde can be obtained from the degradation of ascorbigen, a natural product found in plants of the Brassicaceae family. The process involves a multi-step chemical transformation initiated by the alkaline degradation of ascorbigen.

The reaction pathway proceeds as follows:

Alkaline Degradation : Treatment of ascorbigen under alkaline conditions leads to its breakdown, yielding a mixture of L-sorbose and L-tagatose derivatives.

Acetylation : This mixture of ketoses is then subjected to acetylation using acetic anhydride in pyridine, in the presence of 4-dimethylaminopyridine (DMAP). This step results in the formation of acetylated derivatives with an open pyranose ring.

Separation and Deacetylation : The resulting acetylated compounds are separated by column chromatography. Subsequent deacetylation of the isolated compounds leads to the formation of Indole-3-carbaldehyde.

| Step | Reagents and Conditions | Intermediate/Product | Reported Yield |

| 1. Degradation | Alkaline conditions | L-sorbose and L-tagatose derivatives | Not specified |

| 2. Acetylation | Acetic anhydride, pyridine, DMAP | Acetylated open-ring ketoses | Not specified |

| 3. Deacetylation | Na2CO3 / MeOH | 1H-Indole-3-carboxaldehyde | 3% |

Copper-mediated Oxidative Dimerization Approaches

Copper catalysts play a significant role in various methods for synthesizing Indole-3-carbaldehyde and its derivatives. These methods often involve the formylation of the indole ring or the conversion of indole precursors. An example is the generation of Indole-3-carbaldehyde from its corresponding oxime.

In a specific application, (E)-1H-indole-3-carbaldehyde oxime is treated with two molar equivalents of cupric chloride dihydrate (CuCl₂·2H₂O). The reaction is conducted under reflux in a 4:1 mixture of acetonitrile and water, leading to the formation of 1H-indole-3-carboxaldehyde in high yield.

| Reactant | Catalyst/Reagents | Solvent | Conditions | Product | Yield |

| (E)-1H-indole-3-carbaldehyde oxime | Cupric chloride dihydrate | Acetonitrile/Water (4:1) | Reflux | 1H-Indole-3-carboxaldehyde | 88% |

Other copper-catalyzed methods include the direct C-3 formylation of indole using tetramethylethylenediamine (TMEDA) as a carbon source, catalyzed by cuprous chloride (CuCl) with atmospheric oxygen as the oxidant. These approaches highlight the utility of copper in facilitating key bond-forming reactions at the C-3 position of the indole nucleus.

Biocatalytic and Biosynthetic Approaches

Biocatalytic methods offer environmentally benign alternatives for the synthesis of Indole-3-carbaldehyde, leveraging the specificity of enzymes and whole microbial systems.

Biotransformation of L-Tryptophan using Microbial Systems

Indole-3-carbaldehyde is a known metabolite of the essential amino acid L-tryptophan, produced by various bacteria, including those residing in the human gastrointestinal tract. Species from the Lactobacillus genus are particularly noted for this biotransformation. These microbes metabolize dietary tryptophan, leading to the synthesis of several indole derivatives, including Indole-3-carbaldehyde. This biosynthetic pathway is a key part of the host-microbiome interaction, as the resulting metabolites can act as signaling molecules. For instance, Indole-3-carbaldehyde acts as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, stimulating the production of interleukin-22.

Enzymatic Conversion of Indole-3-acetic Acid

The enzymatic conversion of Indole-3-acetic acid (IAA), a common plant auxin, represents one of the earliest identified biosynthetic routes to Indole-3-carbaldehyde. Crude enzyme preparations from etiolated pea seedlings have been shown to catalyze the oxidative degradation of IAA to produce Indole-3-carbaldehyde. The enzyme responsible, indoleacetic acid oxidase, facilitates this conversion. Research has shown that Indole-3-carbaldehyde is a major product of this reaction, particularly when the enzyme system is coupled with the cytochrome-cytochrome oxidase system.

Brassinin Oxidase Mediated Bioconversion

A specific and well-characterized enzymatic route to Indole-3-carbaldehyde is the bioconversion of brassinin, a phytoalexin found in cruciferous plants. This transformation is mediated by brassinin oxidase, a fungal detoxifying enzyme. This enzyme is notable as it is the first described to catalyze the conversion of a dithiocarbamate group into an aldehyde equivalent.

| Enzyme | Substrate | Product | Co-product | Key Finding |

| Brassinin Oxidase | Brassinin | Indole-3-carboxaldehyde | S-methyl dithiocarbamate | Hydride transfer is the rate-determining step |

Sustainable Synthesis Approaches

The development of sustainable synthetic methodologies for this compound and its derivatives is a focal point of contemporary chemical research, driven by the principles of green chemistry. These approaches aim to minimize the environmental impact of chemical processes by utilizing safer reagents, reducing energy consumption, and improving reaction efficiency.

Environmentally Benign Reagent Utilization

A key aspect of sustainable synthesis is the replacement of hazardous and stoichiometric reagents with environmentally benign alternatives. In the context of this compound synthesis, this has led to the exploration of milder and more sustainable formylating agents and catalysts. Traditional methods like the Vilsmeier-Haack and Reimer-Tiemann reactions often employ harsh conditions and generate significant waste. thieme-connect.com

Recent advancements have focused on the use of visible-light-mediated reactions that utilize eosin Y, a non-toxic organic dye, as a photoredox catalyst. thieme-connect.comorganic-chemistry.org This methodology employs tetramethylethylenediamine (TMEDA) as the carbon source for the formyl group and uses air as the terminal oxidant, representing a significantly greener alternative to conventional methods that rely on heavy metals or strong oxidants. thieme-connect.comorganic-chemistry.org The reaction proceeds under mild conditions at room temperature, further enhancing its environmental credentials. thieme-connect.com

Another sustainable approach involves the use of rose bengal as a photocatalyst for the aerobic C-3 formylation of indoles, again using TMEDA as the one-carbon source. researchgate.net These methods align with the principles of green chemistry by avoiding harsh reagents and minimizing waste production. thieme-connect.comresearchgate.net Electrochemical synthesis has also been highlighted as a sustainable alternative, offering benign reaction conditions and high selectivity. researchgate.net

Microwave-Induced Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of indole derivatives has been extensively reviewed, highlighting its role in promoting greener synthetic routes. nih.govtandfonline.com

In the synthesis of this compound analogues, microwave irradiation has been successfully employed in one-pot, multi-component reactions. For instance, the synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives from indole-3-carbaldehyde has been achieved in 8-15 minutes at 80°C under microwave irradiation, using a recyclable catalyst. tandfonline.com Similarly, the synthesis of indole-containing isoniazid derivatives has been accomplished in just 5-6 minutes at 125°C in a microwave oven under solvent-free conditions. tandfonline.com These examples underscore the efficiency and environmental benefits of microwave-assisted protocols in the synthesis of complex derivatives of this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Minutes | Hours to Days |

| Energy Consumption | Lower | Higher |

| Solvent Use | Often solvent-free or reduced | Typically requires significant solvent volumes |

| Yields | Generally higher | Variable, often lower |

| Side Reactions | Minimized | More prevalent |

Photocatalytic Formylation Reactions

Photocatalytic reactions, particularly those driven by visible light, represent a cutting-edge approach to sustainable synthesis. nih.gov These methods harness the energy of light to drive chemical transformations, often under very mild conditions and with high selectivity. thieme-connect.com

A notable example is the visible-light-promoted C-3 formylation of indoles using eosin Y as a photoredox catalyst. thieme-connect.comorganic-chemistry.org This reaction proceeds at room temperature, is open to the air, and utilizes blue LED light as the energy source. thieme-connect.com The process is highly efficient and tolerates a wide range of functional groups on the indole ring, providing good yields of the corresponding 3-formylindoles. organic-chemistry.org The proposed mechanism involves the excitation of eosin Y by visible light, followed by a series of electron transfer steps that ultimately lead to the formylation of the indole substrate. thieme-connect.comorganic-chemistry.org

Similarly, rose bengal has been employed as an organic dye photocatalyst for the aerobic C-3 formylation of indoles. researchgate.net These photocatalytic methods avoid the need for transition-metal catalysts and harsh oxidants, making them highly attractive from a sustainability perspective. thieme-connect.com

Table 2: Key Features of Photocatalytic Formylation of Indoles

| Parameter | Eosin Y Catalysis | Rose Bengal Catalysis |

|---|---|---|

| Catalyst | Eosin Y | Rose Bengal |

| Light Source | Blue LED | Visible Light |

| Carbon Source | Tetramethylethylenediamine (TMEDA) | Tetramethylethylenediamine (TMEDA) |

| Oxidant | Air | Molecular Oxygen |

| Conditions | Room Temperature | Mild |

| Advantages | Metal-free, avoids strong oxidants | Transition-metal-free, aerobic |

Electrochemical Synthesis Methodologies

Electrochemical methods are considered a promising alternative for the synthesis of indole-3-carbaldehyde, offering advantages such as mild reaction conditions, high selectivity, and enhanced sustainability. researchgate.net These techniques can provide a powerful and environmentally friendly platform for the formylation of indoles and the synthesis of their derivatives, aligning with the growing demand for greener chemical manufacturing processes.

Synthetic Strategies for Key Intermediates

The strategic synthesis of key intermediates is crucial for the efficient construction of more complex molecules derived from this compound. N-acylation is a fundamental transformation that introduces an acyl group onto the nitrogen atom of the indoline (B122111) ring, providing a versatile handle for further functionalization.

N-Acylation of this compound

The N-acylation of this compound is a common step in the synthesis of various biologically active compounds. derpharmachemica.com This reaction typically involves the treatment of the parent indole with an acylating agent in the presence of a base.

A straightforward method for the N-acylation of indole-3-carboxaldehyde involves the use of an acyl chloride, such as 3-chloroacetyl chloride, in the presence of a base like triethylamine. derpharmachemica.com This reaction yields the corresponding N-acylated product, for example, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, which can serve as a key intermediate for further derivatization. derpharmachemica.com The success of the N-acylation can be confirmed by spectroscopic methods, such as the disappearance of the N-H proton signal in the 1H NMR spectrum. derpharmachemica.com

More advanced and milder methods for N-acylation have also been developed, such as the use of thioesters as the acyl source. beilstein-journals.org This approach offers high chemoselectivity for N-acylation over C-acylation and demonstrates good functional group tolerance. beilstein-journals.org Another direct N-acylation method utilizes carboxylic acids in the presence of boric acid, providing a facile and economical route to N-acylindoles. clockss.org

Table 3: Examples of N-Acylation Reactions of Indole-3-carbaldehyde

| Acylating Agent | Base/Catalyst | Product |

|---|---|---|

| 3-Chloroacetyl chloride | Triethylamine | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |

| Thioesters | Cesium Carbonate | N-acylindoles |

| Carboxylic Acids | Boric Acid | N-acylindoles |

Chemical Reactivity and Functionalization Strategies of Indoline 3 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group at the C-3 position of the indole (B1671886) ring is highly reactive and participates in a variety of condensation and coupling reactions, as well as reduction. researchgate.net

Schiff Base Condensation Reactions

The condensation of indoline-3-carbaldehyde with primary amines is a facile reaction that leads to the formation of aldimines, commonly known as Schiff bases. ekb.eg This reaction is typically catalyzed by an electrophile and is a cornerstone in the synthesis of numerous heterocyclic compounds with diverse biological activities. ekb.egnih.govresearchgate.net

The reaction of this compound with various aryl amines, L-amino acids (such as histidine, glutamic acid, and valine), and aminophenols has been extensively reported. nih.govresearchgate.net These reactions are often carried out in the presence of glacial acetic acid. researchgate.net The resulting Schiff bases are important intermediates in the preparation of biologically active compounds. nih.govresearchgate.net For instance, a series of Schiff bases derived from the condensation of this compound with different aryl amines have been synthesized and evaluated for their antimicrobial properties. researchgate.net

| Reactant | Product | Reference |

| This compound and various L-amino acids (histidine, glutamic acid, aspartic acid, leucine, valine) | Heterocyclic Schiff bases | nih.gov |

| This compound and different aryl amines | Schiff bases of indole-3-carbaldehyde | researchgate.net |

| This compound and 4-amino-1,2,4-triazole | Schiff base | researchgate.net |

C-C Coupling Reactions (e.g., Aldol (B89426), Claisen, Knoevenagel Condensations)

This compound readily undergoes carbon-carbon bond-forming reactions, providing a pathway to more complex molecular architectures. researchgate.net

Aldol and Claisen-Schmidt Condensations: The aldehyde functionality can participate in aldol-type condensations. For instance, the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones has been achieved under eco-friendly mechanochemical conditions. researchgate.net This reaction is a key step in the synthesis of indolyl chalcones, which have shown antiproliferative activity. researchgate.net Another example involves the reaction of this compound with 1,4-diacetyl-2,5-piperazinedione in the presence of cesium carbonate, which proceeds via a stereoselective aldol condensation to synthesize Dipodazine. chemicalbook.com

Knoevenagel Condensation: The Knoevenagel condensation of this compound with active methylene (B1212753) compounds is a widely used method for the synthesis of 3-substituted indole derivatives. acgpubs.orgresearchgate.netacgpubs.org This reaction is often catalyzed by piperidine (B6355638) and acetic acid. acgpubs.org A variety of active methylene compounds, such as nitromethane (B149229), malononitrile, dimethyl malonate, diethyl malonate, and ethyl nitroacetate, have been successfully employed in this reaction to yield α,β-unsaturated indole derivatives. acgpubs.org These products can be further functionalized, for example, through N-acetylation. acgpubs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Claisen-Schmidt | 1-Methylindole-3-carboxaldehyde and substituted acetophenones | High-energy ball milling | Indolyl chalcones | researchgate.net |

| Aldol | N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione | Cesium carbonate | Dipodazine | chemicalbook.com |

| Knoevenagel | Indole-3-carboxaldehyde and active methylene compounds (e.g., nitromethane, malononitrile) | Acetic acid and piperidine | α,β-unsaturated indole derivatives | acgpubs.org |

C-N Coupling Reactions

The aldehyde group of this compound is a key player in carbon-nitrogen bond formation, beyond Schiff base condensation. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic systems. The reaction of 1H-indole-3-carboxaldehyde with aniline (B41778) in glacial acetic acid affords the corresponding Schiff base, which is a key intermediate in the total synthesis of isocryptolepine, an indoloquinoline alkaloid. chemicalbook.com Furthermore, N-acylation of indole-3-carboxaldehyde followed by coupling with aryl amines through a base condensation reaction provides a route to novel indole-3-carboxaldehyde analogues. derpharmachemica.com

Reductions of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to an alcohol or a methyl group. While specific reagents are not detailed in the provided context, this is a standard transformation for aldehydes. For instance, exogenously supplied indole-3-carbaldehyde can be reduced to a minor extent to indole-3-carbinol (B1674136) in biological systems. nih.gov The resulting indole-3-methanol is a valuable intermediate for further synthetic manipulations.

Functionalization of the Indole Ring System

The indole ring of this compound is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Substitutions on the Indole Ring (Alkylation, Arylation, Halogenation)

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be functionalized through alkylation or acylation. ekb.eg N-alkylation can be achieved using various alkyl halides. nih.gov N-acylation, for example with chloroacetyl chloride in the presence of triethylamine, is also a common transformation. derpharmachemica.com Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. ekb.eg

C-Arylation: Palladium-catalyzed C-H arylation has emerged as a powerful tool for the functionalization of the indole core. The C4 position of 1H-indole-3-carbaldehyde can be selectively arylated with various electron-rich and electron-poor aryl iodides using a Pd(TFA)2/AgOAc catalyst system. nih.gov This methodology allows for the synthesis of C4-arylated indole-3-carbaldehydes in good to excellent yields. nih.gov However, the reaction is sensitive to steric hindrance, as substitutions at the C5 position of the indole ring can inhibit the arylation. nih.gov Conversely, substitutions at the C2, C7, or N1 positions are well-tolerated. nih.gov

Halogenation: While specific examples of direct halogenation on the this compound ring are not extensively detailed in the provided search results, the synthesis of halogenated derivatives is achievable. For instance, 6-chloro-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde have been synthesized, indicating that halogenated precursors can be used or that halogenation can be performed on the indole ring at some stage of the synthesis. google.com

N-Functionalization of this compound

The nitrogen atom of the indoline (B122111) ring is a key site for functionalization, allowing for the introduction of a variety of substituents that can modulate the molecule's properties. Common N-functionalization strategies for indole-3-carbaldehyde include N-acylation and N-alkylation.

N-acylation can be achieved by reacting indole-3-carbaldehyde with acylating agents such as chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.com This reaction leads to the formation of N-acylated indole-3-carbaldehydes, which can serve as key intermediates for further derivatization. derpharmachemica.com

N-alkylation is another important transformation, which can be carried out using alkylating agents like alkyl halides in the presence of a base. For instance, N-alkylation with 2-methyl-2-butene (B146552) can be achieved using a palladium catalyst. beilstein-journals.org Microwave irradiation has been shown to be an efficient method for the N-alkylation of indole-3-carbaldehyde derivatives, often leading to excellent yields and shorter reaction times.

| Functionalization Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Acylation | Chloroacetyl chloride, Triethylamine | Not specified | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

| N-Prenylation | 2-Methyl-2-butene, Pd(OAc)₂, Cu(OAc)₂, AgOTf | MeCN | N-prenylated indoles | beilstein-journals.org |

Multi-component Reactions (MCRs)

Indole-3-carbaldehyde is a valuable substrate in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.govrsc.org These reactions are highly efficient and atom-economical, providing rapid access to diverse heterocyclic scaffolds. nih.govresearchgate.net

A variety of MCRs involving indole-3-carbaldehyde have been reported. For example, a one-pot, three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine (B92328) hydrochloride can be used to synthesize 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines. rsc.org Another example is the four-component condensation of 2-arylindole-3-carbaldehydes, substituted anilines, benzil, and ammonium (B1175870) acetate (B1210297) to produce indole-based tetra-arylimidazoles. rsc.org

These reactions often utilize catalysts such as magnetic nanoparticles (Fe₃O₄-NPs) or are carried out under microwave irradiation to enhance reaction rates and yields. rsc.org The products of these MCRs often exhibit interesting biological activities. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Three-component | Indole-3-aldehyde, Ethyl cyanoacetate, Guanidine hydrochloride | Microwave irradiation/Reflux | Aminopyrimidines | rsc.org |

| Four-component | 2-Arylindole-3-carbaldehyde, Substituted anilines, Benzil, Ammonium acetate | Acetic acid | Tetra-arylimidazoles | rsc.org |

| Three-component | Indole, Malononitrile, Barbituric acids | Fe₃O₄-NPs, EtOH | Pyrano[2,3-d]pyrimidines | rsc.org |

Molecular Hybridization and Conjugation Strategies

The strategic modification of this compound through molecular hybridization and conjugation has emerged as a powerful approach to developing novel compounds with tailored properties. These strategies involve chemically linking the this compound scaffold with other distinct molecular entities to create hybrid structures with potentially synergistic or entirely new functionalities.

Molecular hybridization leverages the concept of combining two or more pharmacophores into a single molecule. This compound serves as a versatile building block in this context, with its aldehyde group providing a reactive handle for linking to other heterocyclic systems or functional moieties. nih.govresearchgate.net A notable strategy involves the creation of triazole-linked isatin-indole-3-carboxaldehyde hybrids. nih.gov These compounds were rationally designed based on the structure of known xanthine (B1682287) oxidase inhibitors. Research has shown that specific substitutions on the isatin (B1672199) nucleus, such as a methoxy (B1213986) group at position 5, are crucial for potent inhibitory activity. nih.gov

Another prevalent hybridization approach is the synthesis of Schiff base derivatives, such as semicarbazones and thiosemicarbazones. csic.esaku.edu.tr The condensation reaction between the aldehyde group of this compound and the amino group of semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives yields these hybrid molecules. csic.esaku.edu.tr These derivatives have been explored for a range of biological applications. For instance, halogenated indole-3-carbaldehyde semicarbazones have been synthesized and evaluated for their antibacterial activities. csic.es Similarly, thiosemicarbazone hybrids have been investigated for their antioxidant and anticholinesterase properties. aku.edu.tr

Multicomponent reactions (MCRs) represent an efficient strategy for generating complex molecular hybrids from simple precursors in a single step. nih.gov Indole aldehydes are effective substrates in MCRs, such as the Groebke–Blackburn–Bienaymé reaction, which can lead to diverse and unprecedented fused, linked, and bridged polyheterocyclic scaffolds. researchgate.net This approach allows for the rapid assembly of structurally complex molecules that combine the indole core with other heterocyclic systems. nih.govresearchgate.net

Conjugation strategies involve attaching the this compound unit to other chemical platforms, including different small molecules or larger systems like nanoparticles. A common method is conjugation with aryl amines. derpharmachemica.com This is typically achieved through a two-step process involving N-acylation of the indole nitrogen followed by a base-catalyzed condensation with various aryl amines. derpharmachemica.com The resulting conjugates have been studied for their antioxidant potential. derpharmachemica.com Furthermore, the aldehyde functionality allows for conjugation to nanoparticles through Schiff base formation, creating multifunctional nanomaterials. sigmaaldrich.com

The research findings on various hybridization and conjugation strategies are summarized in the table below, highlighting the diversity of resulting compounds and their investigated applications.

Table 1: Examples of this compound Hybridization and Conjugation Strategies

| Strategy | Partner Moiety/Molecule | Resulting Hybrid/Conjugate Class | Investigated Application | Reference |

|---|---|---|---|---|

| Hybridization | Isatin (via triazole linker) | Isatin-indole-3-carboxaldehyde hybrids | Xanthine oxidase inhibition | nih.gov |

| Hybridization | Semicarbazide | Indole-3-carbaldehyde semicarbazones | Antibacterial | csic.es |

| Hybridization | Thiosemicarbazide | Indole-3-carbaldehyde thiosemicarbazones | Antioxidant, Anticholinesterase | aku.edu.tr |

| Hybridization | (1H-indol-3-yl)alkanehydrazides | Bis(indole) analogues | Antimicrobial, Cytotoxicity | researchgate.net |

| Conjugation | Aryl amines | Aryl amine-indole-3-carboxaldehyde conjugates | Antioxidant | derpharmachemica.com |

Spectroscopic Characterization of Indoline 3 Carbaldehyde and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds, providing detailed information about the chemical environment of individual atoms. For derivatives of indoline-3-carbaldehyde, NMR is crucial for confirming the saturation of the five-membered ring and determining the substitution patterns.

The proton NMR (¹H NMR) spectrum of this compound analogues provides key insights into their structure. The aliphatic protons of the saturated five-membered ring are expected to appear in a distinct region from the aromatic protons of the benzene (B151609) ring.

In a representative analogue, the chemical shifts would be anticipated as follows:

Aldehyde Proton (-CHO): A singlet typically observed in the downfield region, around 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group.

Aromatic Protons: The protons on the benzene ring will appear as a complex pattern of multiplets between 6.5 and 8.0 ppm. The exact chemical shifts and coupling constants are dependent on the substitution pattern on the aromatic ring and the nature of the N-substituent.

Indolinic Protons: The protons on the saturated five-membered ring (at positions 2 and 3) are expected to be in the upfield region compared to their aromatic counterparts in indoles. The methylene (B1212753) protons at C2 would likely appear as a triplet around 3.0-3.5 ppm, while the methine proton at C3 would be coupled to the C2 protons and the aldehyde proton, appearing as a multiplet.

N-Substituent Protons: The chemical shifts of the protons on the N-substituent will be characteristic of the group itself. For instance, an N-acetyl group would show a sharp singlet around 2.2 ppm.

Table 1: Representative ¹H NMR Chemical Shifts for N-Substituted this compound Analogues

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.0 | s |

| Aromatic (Ar-H) | 6.5 - 8.0 | m |

| Indolinic C2-H₂ | 3.0 - 3.5 | t |

| Indolinic C3-H | 3.5 - 4.0 | m |

| N-Acetyl (CH₃) | ~2.2 | s |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Key expected signals for an N-substituted this compound would include:

Carbonyl Carbon (-CHO): A highly deshielded signal appearing significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected between 110 and 150 ppm. The chemical shifts will be influenced by the electronic effects of the substituents.

Indolinic Carbons: The aliphatic carbons of the five-membered ring will be observed at higher field strengths compared to the aromatic carbons. The C2 methylene carbon would likely resonate around 45-55 ppm, and the C3 methine carbon would be found in a similar region, with its exact shift influenced by the aldehyde group.

N-Substituent Carbons: The carbons of the N-substituent will have characteristic chemical shifts. For example, the carbonyl carbon of an N-acetyl group would appear around 168-172 ppm, and the methyl carbon would be around 20-25 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for N-Substituted this compound Analogues

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde (-CHO) | 190 - 200 |

| Aromatic (Ar-C) | 110 - 150 |

| Indolinic C2 | 45 - 55 |

| Indolinic C3 | 50 - 60 |

| N-Acetyl (C=O) | 168 - 172 |

| N-Acetyl (CH₃) | 20 - 25 |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of protons within a molecule. For this compound analogues, NOESY can be used to confirm stereochemical relationships and the conformation of the five-membered ring. For instance, a NOESY experiment could reveal through-space correlations between the aldehyde proton and the protons on the indoline (B122111) ring, helping to establish the preferred orientation of the carbaldehyde group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of an N-substituted this compound would be characterized by several key absorption bands:

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

C=O Stretching (N-Amide): For an N-acetylated analogue, an additional strong carbonyl absorption would be observed around 1650-1680 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H Stretching (Aromatic): These bands typically appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): These bands are found below 3000 cm⁻¹, corresponding to the C-H bonds of the indoline ring and the N-substituent.

C-N Stretching: This vibration is expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for N-Substituted this compound Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong |

| C=O Stretch (N-Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of an this compound analogue, the aromatic ring vibrations are often more prominent than in the IR spectrum. The C=C stretching vibrations of the benzene ring would give rise to strong bands in the 1550-1650 cm⁻¹ region. The C=O stretching vibrations would also be observable, though typically weaker than in the IR spectrum. The aliphatic C-H stretching and bending modes would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For this compound, the UV-Vis spectrum exhibits distinct absorption maxima that are characteristic of the indole (B1671886) chromophore and the attached carbaldehyde group. The absorption maxima (λmax) for indole-3-carboxaldehyde (B46971) have been reported at 243, 260, and 297 nm. caymanchem.com Another study reports a λmax of 296 nm. unifi.it

The UV-Vis spectra of indole derivatives are influenced by the nature and position of substituents on the indole ring, as well as the solvent used for analysis. For comparison, indole-3-acetaldehyde, a closely related analogue, displays local maxima at 244, 260, and 300 nm. researchgate.net Another analogue, indole-3-carboxylic acid, shows a distinct spectrum with a local maximum at 278 nm. researchgate.net The position of these absorption bands corresponds to π → π* electronic transitions within the aromatic system.

| Compound | λmax (nm) | Reference |

|---|---|---|

| This compound | 243, 260, 297 | caymanchem.com |

| This compound | 296 | unifi.it |

| Indole-3-acetaldehyde | 244, 260, 300 | researchgate.net |

| Indole-3-carboxylic acid | 278 | researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. While a specific HRMS dataset for this compound is not detailed here, the application of UPLC-HRMS/MS has been demonstrated for the analysis of related indole compounds like indole-3-carbinol (B1674136) in complex matrices. nih.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In the negative ion mode, ESI-MS analysis of indole-3-carboxyaldehyde shows a precursor ion [M-H]⁻ at an m/z of 144.04496. massbank.eu The fragmentation of this precursor ion provides valuable structural information.

A study on the fragmentation patterns of 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, which are analogues of this compound, using Fast Atom Bombardment (FAB) mass spectrometry, revealed characteristic molecular ion peaks (M⁺+1) corresponding to their molecular masses. tsijournals.com For aldehydes in general, mass spectrometry often shows fragmentation due to the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

| m/z | Relative Intensity (%) |

|---|---|

| 115.0437 | 38 |

| 116.0507 | 25 |

| 126.0357 | 25 |

| 144.0450 | 999 |

| 144.3465 | 45 |

Advanced Material and Surface Characterization

The characterization of this compound extends beyond its molecular properties to its behavior in thin films and on surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In a study involving the electrochemical polymerization of indole-3-carboxaldehyde on a glassy carbon (GC) electrode, XPS was used to determine the elemental composition of the resulting poly(indole-3-carboxaldehyde) film. researchgate.net The analysis of the modified surface provided the percentages of carbon (C), nitrogen (N), and oxygen (O), confirming the presence of the polymer on the substrate. researchgate.net Theoretical studies on 3-formylindole (an alternative name for indole-3-carbaldehyde) have also been supported by core-level photoelectron spectra to understand its electronic structure. units.it

| Surface | C (%) | N (%) | O (%) |

|---|---|---|---|

| Bare GC | 95.5 | 0.5 | 4.0 |

| poly(indole-3-carboxaldehyde)-GC | 82.6 | 6.9 | 10.5 |

Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It is highly sensitive to film thickness, down to the sub-nanometer scale. jawoollam.com In the context of this compound, ellipsometric measurements were employed to investigate the thickness of the oligomeric/polymeric film formed by the electrochemical deposition of indole-3-carboxaldehyde on a glassy carbon surface. researchgate.net This technique is crucial for understanding the growth mechanism and controlling the properties of thin films for various applications. Spectroscopic ellipsometry is a non-contact and non-destructive method that can determine not only the thickness but also the optical constants of thin films. mdpi.com

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique utilized to probe the interfacial properties of electrode surfaces and study the kinetics of electrochemical processes. In the context of this compound and its derivatives, EIS provides valuable insights into the formation and characteristics of polymeric films, as well as the charge transfer resistance at the electrode-electrolyte interface.

A study involving the electropolymerization of Indole-3-carboxaldehyde (In3C) on a glassy carbon (GC) electrode employed EIS to characterize the resulting modified surface (In3C-GC). researchgate.net The analysis was conducted using a ferricyanide/ferrocyanide redox couple as a probe in a Britton-Robinson buffer. The resulting Nyquist plots, which represent the imaginary impedance versus the real impedance, are instrumental in understanding the electrochemical system.

For the In3C-modified GC surface, the Nyquist plots exhibited semicircles, the diameters of which correspond to the charge transfer resistance (Rct). researchgate.net This resistance is a measure of the opposition to the flow of charge at the interface. The experimental data was fitted to an equivalent electrical circuit, often a Randles circuit, which models the electrochemical cell. researchgate.netwikipedia.org This model typically includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and a Warburg element (Zw) if diffusion is a limiting factor. wikipedia.org

The charge transfer resistance for the poly(In3C) film was found to be pH-dependent, indicating that the protonation state of the terminal pyrrolic groups on the film affects the redox probe's behavior. researchgate.net The Rct values were observed to change significantly with varying pH, suggesting a change in the film's permeability or conductivity.

Table 1: Electrochemical Impedance Spectroscopy Data for Poly(Indole-3-carboxaldehyde) Modified Electrode at Various pH Values

| pH | Charge Transfer Resistance (Rct) (kΩ) |

|---|---|

| 2.0 | 10.5 |

| 4.0 | 8.2 |

| 6.0 | 5.5 |

| 8.0 | 7.8 |

| 10.0 | 9.5 |

Data derived from graphical representations in scientific literature. researchgate.net

The increase in Rct at very low and high pH values suggests that the film becomes more insulating under these conditions, hindering the electron transfer of the redox probe. researchgate.net This characteristic is crucial for potential applications of such modified electrodes in sensors and electronic devices.

Cyclic Voltammetry (CV) for Electrochemical Oxidation Studies

Cyclic Voltammetry (CV) is a fundamental electrochemical technique for investigating the redox properties of chemical species. For this compound and its analogues, CV is particularly useful for studying their electrochemical oxidation, providing information on oxidation potentials, reversibility of redox processes, and reaction kinetics.

The electrochemical oxidation of Indole-3-carbaldehyde (I3C) has been investigated using CV, revealing important details about its antioxidant behavior. benthamscience.com In these studies, a glassy carbon electrode is typically used as the working electrode. The cyclic voltammogram of I3C generally shows an irreversible oxidation peak, indicating that the oxidized species is not readily reduced back to the original form.

The oxidation potential of I3C is influenced by the pH of the solution, suggesting the involvement of protons in the electrode reaction. A key parameter obtained from CV is the peak potential (Ep), which shifts with the scan rate. This shift can be used to determine the electron transfer coefficient (α) and the heterogeneous electron transfer rate constant (ks).

Furthermore, the relationship between the peak current (Ip) and the scan rate (ν) provides insights into whether the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. This relationship allows for the calculation of the diffusion coefficient (D) of the analyte.

Table 2: Cyclic Voltammetry Data for the Electrochemical Oxidation of Indole-3-carbaldehyde

| Parameter | Value | Conditions |

|---|---|---|

| Oxidation Peak Potential (Ep) | ~0.8 V vs. Ag/AgCl | pH 7.0 |

| Electron Transfer Coefficient (α) | 0.63 | - |

| Diffusion Coefficient (D) | 1.2 x 10⁻⁵ cm²/s | - |

| Heterogeneous Electron Transfer Rate Constant (ks) | 1.8 x 10⁻³ cm/s | - |

Data synthesized from findings reported in electrochemical studies of Indole-3-carbaldehyde. benthamscience.com

Studies on the electrochemical oxidation of other 3-substituted indoles have shown that the nature of the substituent at the 3-position significantly influences the oxidation potential and the reaction mechanism. mdpi.com For instance, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The oxidation of these indole derivatives often leads to the formation of oxindoles. mdpi.com The insights gained from these CV studies are crucial for understanding the structure-activity relationships of indoline derivatives and for the development of new electroactive materials and antioxidants.

Computational and Theoretical Investigations of Indoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of molecular systems. For Indoline-3-carbaldehyde, DFT calculations provide valuable insights that complement experimental findings. Various studies have employed DFT methods, most commonly the B3LYP functional combined with basis sets such as 6-311++G(d,p), to investigate its geometry, vibrational modes, electronic structure, and reactivity.

Theoretical geometry optimization of this compound has been performed to determine its most stable conformation. These calculations provide data on bond lengths, bond angles, and dihedral angles. The optimized geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Below is a comparison of selected experimental bond lengths and angles from X-ray diffraction data with theoretical values for the related compound 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, illustrating the typical accuracy of such calculations.

| Parameter | Bond/Angle | Experimental Value (Å/°) |

|---|---|---|

| Bond Length | C1-O1 | 1.218 |

| Bond Length | C1-C2 | 1.422 |

| Bond Length | C2-C3 | 1.372 |

| Bond Length | C2-C9 | 1.441 |

| Bond Length | C8-N1 | 1.375 |

| Bond Angle | O1-C1-C2 | 125.7 |

| Bond Angle | C3-C2-C9 | 107.0 |

| Bond Angle | C2-C9-C8 | 106.8 |

| Bond Angle | N1-C8-C9 | 109.8 |

Data sourced from the crystal structure of 1H-Indole-3-carbaldehyde. researchgate.net

Vibrational mode analysis is another critical aspect of computational studies on this compound. Theoretical vibrational frequencies are calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This comparison aids in the assignment of vibrational bands to specific molecular motions. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. mdpi.com

The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in a related indole (B1671886) derivative, demonstrating the utility of this analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | 3450 | 3400 | Stretching of the N-H bond in the indole ring |

| C=O stretch | 1680 | 1650 | Stretching of the carbonyl group |

| C=C stretch (aromatic) | 1600 | 1580 | Stretching of the carbon-carbon double bonds in the aromatic rings |

| C-N stretch | 1350 | 1330 | Stretching of the carbon-nitrogen bond in the indole ring |

Note: The data presented is illustrative and based on typical values for indole derivatives.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. tandfonline.com For this compound, GIAO calculations, typically performed at the DFT level of theory, can predict the ¹H and ¹³C NMR spectra. tandfonline.com These theoretical predictions are then compared with experimental NMR data to aid in the assignment of chemical shifts and to validate the computational model.

Below is a comparison of experimental and GIAO-calculated ¹H and ¹³C NMR chemical shifts for 1H-Indole-3-carbaldehyde.

| Atom | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (aldehyde) | 10.08 | - |

| H (indole N-H) | 8.79 | - |

| C (carbonyl) | - | 185.34 |

| C2 | - | 135.75 |

| C3 | - | 118.38 |

| C3a | - | 136.79 |

| C4 | - | 124.39 |

| C5 | - | 123.04 |

| C6 | - | 121.88 |

| C7 | - | 120.55 |

| C7a | - | 111.70 |

Experimental data for ¹H and ¹³C NMR in CDCl₃. researchgate.net

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

DFT calculations have been employed to determine the HOMO and LUMO energies of 1H-indole-3-carbaldehyde. The results from various computational methods are summarized in the table below.

| Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -6.22 | -1.74 | 4.48 |

| M06/6-311++G(d,p) | -6.57 | -1.51 | 5.06 |

| wB97xD/6-311++G(d,p) | -7.61 | -1.63 | 5.98 |

| MP2/6-311++G(d,p) | -6.25 | -1.29 | 4.96 |

Data sourced from a computational study on 1H-indole-3-carbaldehyde. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For 1H-indole-3-carbaldehyde, the MEP map reveals that the most negative potential is localized around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the N-H group in the indole ring exhibits the most positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net

This compound can exist in different conformations due to the rotation around the single bond connecting the formyl group to the indole ring. Computational studies, such as Potential Energy Surface (PES) scans, can be performed to identify the most stable conformers and to determine the energy barriers for rotation between them. researchgate.net

For the related compound 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the rotational barrier between conformers is in the range of 2.5–5.5 kcal/mol. tandfonline.com While this study focuses on rotation around the S-N bond, similar principles apply to the rotation of the aldehyde group in this compound. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Topological and Electron Density Analysis

Topological and electron density analyses, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provide deeper insights into the chemical bonding and electronic structure of molecules. These methods are based on the quantum theory of atoms in molecules (AIM).

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together and the nature of the close contacts they form. For this compound, also known as 1H-Indole-3-carbaldehyde, this analysis has been employed to perform 3D and 2D surface analyses of these interactions. researchgate.nettandfonline.comresearchgate.net

| Interaction Type | Description | Significance in Crystal Packing |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | A significant contributor to the overall surface area, indicating the importance of van der Waals forces. |

| C-H···O/N | Weak hydrogen bonds involving a carbon-hydrogen donor and an oxygen or nitrogen acceptor. | These directional interactions play a key role in the specific arrangement of molecules in the crystal lattice. |

| N-H···O | Conventional hydrogen bonds between the indole nitrogen donor and a carbonyl oxygen acceptor. | These are strong, directional interactions that often form chains or networks, significantly influencing the crystal structure. nih.gov |

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign theoretical vibrational frequencies to specific molecular motions. nih.gov Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the vibrational spectra (like FT-IR and FT-Raman) of a molecule. aip.org However, the normal modes of vibration are often complex, involving the movement of many atoms. VEDA helps to decompose these complex modes into contributions from simpler internal coordinates (like bond stretching, angle bending, and torsions), allowing for a definitive assignment of each spectral band. tandfonline.comaip.org

For this compound, VEDA has been successfully used to assign the potential energy distribution of its vibrational modes, correlating the theoretically calculated frequencies with experimentally observed spectra. tandfonline.com This allows researchers to confidently identify characteristic vibrations, such as the C=O stretch of the aldehyde group, the N-H stretch of the indole ring, and various C-C and C-H vibrations within the aromatic system. aip.orgmdpi.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. faccts.de It provides a chemical picture of bonding, lone pairs, and delocalization effects. A key application of NBO analysis is the study of intramolecular charge transfer (ICT), which occurs when electron density moves from an electron-donating part of a molecule to an electron-accepting part. researchgate.netaip.org

In this compound, NBO analysis reveals significant donor-acceptor interactions that contribute to its electronic stability. tandfonline.comaip.org The analysis can quantify the stabilization energy associated with these interactions, such as the delocalization of lone pair electrons from the indole nitrogen atom into the antibonding orbitals of the adjacent aromatic system and the carbonyl group. These ICT processes are fundamental to the molecule's electronic structure and reactivity. tsijournals.com

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| LP (N) | π* (C=C) | Lone Pair → π | Delocalization of the nitrogen lone pair into the indole ring, contributing to aromaticity and stability. |

| π (C=C) | π (C=O) | π → π | Electron delocalization from the indole ring system into the electron-withdrawing aldehyde group. |

| LP (O) | σ (C-C) | Lone Pair → σ* | Hyperconjugative effects involving the oxygen lone pairs of the carbonyl group. |

Fukui Functional Analysis for Reactive Sites

Fukui functional analysis is a concept within DFT that helps to identify the most reactive sites within a molecule for different types of chemical attack. faccts.de It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), and radical attack. researchgate.nettandfonline.com

For this compound, Fukui analysis can pinpoint the atoms most likely to participate in chemical reactions. tandfonline.comresearchgate.net For instance, the analysis typically identifies the carbonyl oxygen as a likely site for electrophilic attack due to its high electron density, while the carbonyl carbon is identified as a prime site for nucleophilic attack. rdd.edu.iq The nitrogen-bound hydrogen and the oxygen of the carbonyl group are often highlighted as key sites for electrophilic and nucleophilic interactions, respectively. rdd.edu.iq

Electron Localization Function (ELF) Diagrams

The Electron Localization Function (ELF) is a theoretical tool that provides a visual representation of electron pairing and localization in a molecule. tandfonline.com An ELF diagram maps the probability of finding an electron pair in a given region of space. Regions with high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores, offering a clear depiction of the molecule's electronic structure.

For this compound, ELF diagrams can be used to analyze the degree of electron localization. tandfonline.com These diagrams would visually confirm the covalent bonds forming the indole ring and the aldehyde group, as well as the lone pairs on the nitrogen and oxygen atoms. This analysis provides a qualitative, intuitive picture that complements the quantitative data from NBO analysis.

Reaction Mechanism Studies

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool for studying the mechanisms of chemical reactions. mdpi.com Once a transition state (the highest energy point on a reaction pathway) has been located, an IRC calculation follows the minimum energy path downhill to connect the transition state with the corresponding reactants and products. faccts.de This confirms that a given transition state structure indeed links the intended starting materials and final products, providing a complete picture of the reaction pathway. researchgate.net

While specific IRC studies for reactions of this compound are highly specialized, the methodology is widely applied to indole chemistry. researchgate.net For example, in a reaction involving the indole nucleus, IRC calculations can be used to map the precise geometric and energetic changes as the reaction progresses. This includes tracking bond-breaking and bond-forming events and ensuring a smooth transformation from the reactant complex, through the transition state, to the product complex. mdpi.comresearchgate.net This level of detail is essential for understanding reaction regioselectivity and for designing more efficient synthetic routes.

Mechanistic Studies of Indoline 3 Carbaldehyde Interactions

Enzyme Inhibition Mechanisms

The indole (B1671886) scaffold, central to Indoline-3-carbaldehyde, serves as a versatile backbone for the development of various enzyme inhibitors. Studies on its derivatives have elucidated specific mechanisms of action against several classes of enzymes.

Derivatives of this compound have been investigated for their potential to inhibit cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases. A study involving Indole-3-carboxyaldehyde thiosemicarbazone derivatives demonstrated significant inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). aku.edu.tr

One particular derivative, compound 3c, which features two methyl substituents on the thiosemicarbazone nitrogen, exhibited exceptionally potent inhibition of both AChE (90.36%) and BChE (91.06%) at a concentration of 200µg/mL. aku.edu.tr This potent activity suggests that the addition of alkyl groups enhances hydrophobic interactions within the active sites of the cholinesterase enzymes. aku.edu.tr In contrast, other derivatives with different substitutions showed minimal to no activity against AChE, highlighting the structural specificity required for effective inhibition. aku.edu.tr

| Compound | Substitution on Thiosemicarbazone | AChE Inhibition (%) at 200µg/mL | BChE Inhibition (%) at 200µg/mL |

|---|---|---|---|

| 3a | Unsubstituted | No Activity | - |

| 3b | Methyl | No Activity | 8.70 |

| 3c | Two Methyl Groups | 90.36 | 91.06 |

| 3d | Ethyl | No Activity | 8.10 |

| Galanthamine (Standard) | - | 82.37 | 84.06 |

The inhibition of the urease enzyme is a key strategy against infections caused by ureolytic bacteria such as Helicobacter pylori. A series of N-substituted Indole-3-carbaldehyde oxime derivatives have demonstrated potent urease inhibitory activity. nih.govnih.gov In one study, compounds were evaluated for their in vitro urease inhibitory effects, with several derivatives showing significantly greater potency than the standard inhibitor, thiourea. nih.govnih.gov

Specifically, compounds designated as 8 and 9 were the most effective, with IC₅₀ values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. nih.govnih.govresearchgate.net These values are substantially lower than that of thiourea (IC₅₀ = 0.2387 ± 0.0048 mM), indicating a much stronger inhibitory capability. nih.govnih.gov Molecular docking studies complemented these findings, revealing that the oxime derivatives are capable of binding effectively within the active site of the H. pylori urease enzyme. nih.govnih.gov

| Compound | IC₅₀ (mM) |

|---|---|

| Compound 8 | 0.0516 ± 0.0035 |

| Compound 9 | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

This compound has been identified as a modulator of mitochondrial function, specifically targeting Complex I of the electron transport chain. mdpi.com Research has shown that this compound can suppress the activity of Complex I (NADH-coenzyme Q reductase). mdpi.com This inhibitory action disrupts the normal flow of electrons, leading to several downstream consequences.

The inhibition of Complex I by this compound results in a decrease in the mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). mdpi.com This disruption of the mitochondrial antioxidant pathway hinders the cell's ability to clear ROS effectively, ultimately contributing to cellular stress and demise. mdpi.com These findings were observed in a study investigating the antifungal mechanism of this compound against the root rot pathogen Fusarium solani, where the compound's toxicity was directly linked to this mitochondrial modulation. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1) is a crucial heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. frontiersin.orgnih.govfrontiersin.org By depleting tryptophan, IDO1 plays a significant role in inducing immune tolerance, a mechanism that can be exploited by tumor cells to evade the immune system. nih.govwikipedia.org Consequently, the inhibition of IDO1 is a prominent target in cancer immunotherapy. frontiersin.orgfrontiersin.org While the indole ring, the core structure of this compound, is a key feature of many molecules that interact with IDO1, specific mechanistic studies detailing the direct inhibition of IDO1 by this compound itself are not extensively documented in the current body of research.

Receptor Binding and Molecular Recognition

Beyond enzyme inhibition, derivatives of this compound also engage in molecular recognition with key cellular receptors, influencing signaling pathways involved in immunity and inflammation.

Recent studies have explored the interaction of indole derivatives with Toll-like Receptors (TLRs), which are central to the innate immune system. An investigation into a derivative of Indole-3-carboxylic acid revealed its ability to stimulate the expression of TLR genes in macrophage-like cells. nih.gov After four hours of exposure, the compound induced a significant, high-fold increase in the expression of both TLR3 and TLR4 genes. nih.gov The stimulation for these two receptors ranged from a 6.5-fold to a remarkable 16,000-fold increase. nih.gov This demonstrates that indole-based molecules can act as potent activators of innate immunity signaling pathways, triggering the mechanisms of pathogen recognition and leading to the subsequent expression of proinflammatory cytokines and interferons. nih.gov

Computational Modeling of Molecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules like this compound and biological macromolecules. These in silico methods provide insights into binding affinities, modes of interaction, and the structural basis of biological activity, guiding further experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. This method is instrumental in understanding the molecular basis of a compound's biological activity.

Studies on this compound and its derivatives have utilized molecular docking to explore their interactions with various protein targets. For instance, docking simulations were performed with seven different receptors to identify the most favorable ligand-protein interactions. A key interaction identified for this compound is with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The compound acts as an AhR agonist, which is central to its role in regulating intestinal mucosal homeostasis.

In the context of antimicrobial activity, derivatives such as this compound oximes have been docked into the active site of the urease enzyme from Helicobacter pylori. These simulations revealed specific binding modes, including the formation of hydrogen bonds and pi-bond interactions with amino acid residues. A crucial interaction observed was the metal-acceptor interaction between the ligand and the two nickel ions located in the enzyme's active site, which is critical for its inhibitory effect. The fitness of the ligands within the binding site is often evaluated using scoring functions, such as the ChemPLP (Piecewise Linear Potential) score, to rank potential inhibitors.

| Target Protein | Ligand Type | Key Interactions Observed | Computational Method |

| Aryl Hydrocarbon Receptor (AhR) | This compound | Ligand binding and receptor activation | Not specified |

| Urease (H. pylori) | This compound oxime derivatives | Hydrogen bonding, Pi-bond interactions, Metal-acceptor interactions with Ni2+ ions | Induced-Fit Docking (IFD), ChemPLP scoring function |

| Various Receptors (7 total) | 1H-Indole-3-carbaldehyde | Identification of best ligand-protein interactions | Molecular Docking |

Structure-Activity Relationship (SAR) Studies in Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its function.

For this compound, SAR studies have been crucial in optimizing its various biological activities. Research has shown that the antioxidant activity of this compound analogues is significantly enhanced by coupling them with aryl amines. The nature of the substituent on the aryl ring plays a critical role; for example, a methoxy (B1213986) group (an electron-donating group) on a phenolic moiety resulted in superior antioxidant activity compared to an analogue with an electron-withdrawing nitro group at the same position.

Further modifications have explored the impact of substitutions on the thiosemicarbazone moiety of this compound derivatives. The addition of methyl or ethyl groups to the terminal nitrogen of the thiosemicarbazone structure was found to result in potent antioxidant capacity. Halogenation of the indole ring is another modification strategy that has yielded significant results. Bromination at positions 5, 6, or 7 of the indole ring was shown to substantially increase the potency of this compound as a quorum sensing inhibitor, reducing the IC50 value by 2- to 13-fold. Similarly, semicarbazone derivatives with bromo and chloro substituents on the indole ring exhibited greater antibacterial activity against Gram-positive bacteria compared to derivatives with methoxy or nitro groups. These findings underscore that modifications to the indole ring and the aldehyde group are key strategies for modulating the bioactivity of this compound scaffold.

| Modification Site | Chemical Modification | Effect on Biological Activity | Activity Type |

| Aldehyde Group | Coupling with aryl amines | Significant enhancement | Antioxidant |